molecular formula C22H17N3 B10959895 3,3'-(2-pyridinylmethylene)bis-1H-indole

3,3'-(2-pyridinylmethylene)bis-1H-indole

Cat. No.: B10959895
M. Wt: 323.4 g/mol
InChI Key: BQCKTHQCKBPILA-UHFFFAOYSA-N
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Description

Significance of Bis(indolyl)methanes in Organic and Medicinal Chemistry Research

Bis(indolyl)methanes (BIMs) are a class of compounds characterized by two indole (B1671886) units linked by a methylene bridge, often substituted at the 3-position of the indole rings. This structural motif is found in various natural products and has garnered significant attention in the scientific community due to its broad spectrum of biological activities.

BIMs and their derivatives have been reported to exhibit a diverse array of biological properties, including antibacterial, antifungal, antiviral, antioxidant, anti-inflammatory, and analgesic effects. Furthermore, they have shown significant potential in the treatment of various types of cancer, such as breast, colon, and prostate cancer. The versatility of the bis(indolyl)methane scaffold allows for extensive structural modifications, enabling chemists to fine-tune their biological and physical properties for specific therapeutic targets. The synthesis of BIMs is typically achieved through the electrophilic substitution reaction of indoles with aldehydes or ketones, often facilitated by acid catalysts.

Role of Pyridine (B92270) Derivatives in Compound Design and Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in a vast number of pharmaceuticals and functional materials. Its presence can significantly influence a molecule's physicochemical properties, such as solubility, basicity, and ability to participate in hydrogen bonding. These characteristics are crucial for a compound's pharmacokinetic and pharmacodynamic profile.

Pyridine derivatives are integral to a wide range of therapeutic agents with applications as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory drugs. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which can be critical for binding to biological targets like enzymes and receptors. This versatility makes the pyridine scaffold a highly sought-after component in the design of new bioactive molecules.

Overview of Research Trajectories for 3,3'-(2-pyridinylmethylene)bis-1H-indole

The compound this compound represents a logical fusion of the bis(indolyl)methane and pyridine scaffolds. Research into this specific molecule, while not as extensive as for other BIMs, is primarily focused on its synthesis and the exploration of its potential biological activities, drawing inspiration from the known properties of its parent structures.

The synthesis of this compound is generally achieved through the condensation reaction of indole with 2-pyridinecarboxaldehyde (B72084). One reported method involves an enzymatic cascade reaction in an aqueous medium, highlighting a green chemistry approach to its synthesis nih.gov. This reaction typically proceeds by the electrophilic substitution of two indole molecules onto the aldehyde carbon of 2-pyridinecarboxaldehyde.

While detailed biological studies exclusively on this compound are limited in the publicly available literature, the known bioactivities of both bis(indolyl)methanes and pyridine derivatives suggest several potential research directions. These include the investigation of its anticancer, antimicrobial, and antioxidant properties. The presence of the pyridine nitrogen introduces a site for potential coordination with metal ions, opening up possibilities for its use as a ligand in catalysis or as a sensor.

Table 1: Synthesis of this compound and Analogues

Reactant 1Reactant 2Catalyst/ConditionsProductReference
Indole2-PyridinecarboxaldehydeLipase (B570770) TLIM, water, 55 °CThis compound nih.gov
IndoleVarious Aromatic AldehydesLewis acid–surfactant–SiO2, dry grindingSubstituted bis(indolyl)methanes rsc.org
VinylindolesIndolesAcid-catalyzed hydroarylationUnsymmetrical bis(indolyl)methanes nih.gov

Table 2: Spectroscopic Data for a Representative Bis(indolyl)methane

Spectroscopic TechniqueKey Features
¹H NMR Signals for the indole NH protons, aromatic protons of the indole and phenyl rings, and a characteristic singlet for the methine proton of the bridging CH group.
¹³C NMR Resonances for the carbons of the indole and phenyl rings, and a signal for the methine carbon.
IR (Infrared) Characteristic N-H stretching vibrations for the indole rings, and C-H and C=C stretching vibrations for the aromatic systems.
Mass Spectrometry A molecular ion peak corresponding to the mass of the compound.

It is important to note that the specific chemical shifts and coupling constants for this compound would be influenced by the electronic effects of the pyridine ring.

Properties

Molecular Formula

C22H17N3

Molecular Weight

323.4 g/mol

IUPAC Name

3-[1H-indol-3-yl(pyridin-2-yl)methyl]-1H-indole

InChI

InChI=1S/C22H17N3/c1-3-9-19-15(7-1)17(13-24-19)22(21-11-5-6-12-23-21)18-14-25-20-10-4-2-8-16(18)20/h1-14,22,24-25H

InChI Key

BQCKTHQCKBPILA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C3=CC=CC=N3)C4=CNC5=CC=CC=C54

Origin of Product

United States

Synthetic Methodologies and Strategies for 3,3 2 Pyridinylmethylene Bis 1h Indole

Historical Development of Bis(indolyl)methane Synthesis Relevant to 3,3'-(2-pyridinylmethylene)bis-1H-indole

The synthesis of bis(indolyl)methanes (BIMs), including this compound, is fundamentally rooted in the electrophilic substitution reaction of indoles with carbonyl compounds. Historically, this transformation was achieved through acid-catalyzed condensation reactions. Early methods often relied on the use of strong protic acids or Lewis acids in stoichiometric amounts, which frequently led to harsh reaction conditions, the formation of side products, and difficulties in purification. researchgate.netcore.ac.uk

The general mechanism involves the activation of the aldehyde (in this case, 2-pyridinecarboxaldehyde) by an acid, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the C3 position of an indole (B1671886) molecule to form an indolylmethanol intermediate. This intermediate then undergoes a second acid-catalyzed substitution with another indole molecule to yield the final bis(indolyl)methane product. jocpr.comorientjchem.org The drive for greater efficiency, milder conditions, and improved yields has led to the exploration of a wide array of catalytic systems, moving away from the drastic conditions of early syntheses. core.ac.uk

Contemporary Approaches for the Synthesis of this compound

Modern synthetic chemistry has introduced a plethora of sophisticated and efficient methods for the synthesis of this compound. These contemporary approaches prioritize catalytic efficiency, mild reaction conditions, high yields, and often, environmental considerations ("green chemistry"). The core of these advancements lies in the development of diverse catalytic systems.

Catalytic Systems and Their Mechanistic Investigations

The reaction between indole and 2-pyridinecarboxaldehyde (B72084) to form this compound is a model reaction for showcasing the efficacy of various catalysts. The primary role of the catalyst is to activate the aldehyde, facilitating the nucleophilic attack by indole.

Lewis acids are among the most extensively studied catalysts for the synthesis of BIMs. They function by coordinating to the carbonyl oxygen of the aldehyde, thereby activating it for nucleophilic attack. A wide range of Lewis acids have been successfully employed for this purpose. researchgate.netmdpi.com

The general mechanism for Lewis acid-catalyzed formation of BIMs proceeds through the coordination of the Lewis acid (e.g., Al³⁺, In³⁺, Zn²⁺) to the carbonyl oxygen of 2-pyridinecarboxaldehyde. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the electron-rich C3 position of indole. The resulting intermediate is further activated by the Lewis acid to facilitate the elimination of water and the subsequent attack by a second indole molecule, leading to the final product. jocpr.com

Several Lewis acid systems have demonstrated high efficiency in synthesizing BIMs, often under mild conditions and with excellent yields. For instance, catalysts like indium(III) triflate (In(OTf)₃), aluminum triflate (Al(OTf)₃), and nickel(II) sulfate (B86663) (NiSO₄·6H₂O) have been reported as effective promoters for this transformation. jocpr.comresearchgate.nettandfonline.com A notable approach involves an in-situ-developed Lewis acid–surfactant–SiO₂-combined (LASSC) nanocatalyst using AlCl₃·6H₂O, which allows for the reaction to proceed under solvent-free dry grinding conditions, highlighting a green chemistry perspective. rsc.orgrsc.org

Table 1: Examples of Lewis Acid-Catalyzed Synthesis of Bis(indolyl)methanes

Catalyst Aldehyde Solvent Conditions Yield (%) Reference
In(OTf)₃ Various Aromatic Ionic Liquid Room Temp High researchgate.net
NiSO₄·6H₂O Various Aromatic Ethanol Room Temp Excellent jocpr.com
Al(OTf)₃ Benzaldehyde Acetonitrile Room Temp, 15 min 96 tandfonline.com

This table presents data for the general synthesis of bis(indolyl)methanes to illustrate the effectiveness of various Lewis acid catalysts.

Brønsted acids, which are proton donors, also effectively catalyze the synthesis of BIMs. The mechanism is analogous to that of Lewis acid catalysis, but activation occurs via protonation of the carbonyl oxygen. This approach often utilizes mild, inexpensive, and environmentally benign acids. orientjchem.orgresearchgate.net

A variety of Brønsted acids have been employed, ranging from mineral acids supported on silica (B1680970) (e.g., KHSO₄-SiO₂) to organic acids like salicylic (B10762653) acid, citric acid, and malic acid. orientjchem.orgresearchgate.net4science.ge The use of water as a solvent in conjunction with some of these catalysts represents a significant step towards greener synthetic protocols. For example, citric acid in water has been shown to be an effective system for BIM synthesis. orientjchem.org Chiral Brønsted acids, such as phosphoric acids, have also been developed for asymmetric variations of this reaction, although this is more relevant for creating chiral centers when substituted indoles or different nucleophiles are used. nih.govrsc.org

Table 2: Examples of Brønsted Acid-Catalyzed Synthesis of Bis(indolyl)methanes

Catalyst Aldehyde Solvent Conditions Yield (%) Reference
KHSO₄-SiO₂ Various Aromatic Dichloromethane Room Temp 84-97 researchgate.net
Salicylic Acid Benzaldehyde Water:Ethanol (1:1) Reflux, 10 min 98 4science.ge
Citric Acid Various Carbonyls Water Vigorous Stirring ~93 orientjchem.org

This table presents data for the general synthesis of bis(indolyl)methanes to illustrate the effectiveness of various Brønsted acid catalysts.

Transition metal complexes have emerged as powerful catalysts for a vast array of organic transformations, including the synthesis of BIMs. While some transition metal-catalyzed reactions focus on the fundamental construction of the indole ring itself, others are directly applied to the condensation reaction with aldehydes. mdpi.com

Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·3H₂O) has been identified as an effective catalyst for the reaction of indoles with aldehydes to afford BIMs in moderate to excellent yields under mild conditions. nih.gov The reaction proceeds smoothly in benzene (B151609) at room temperature. Mechanistic studies suggest that the reaction does not proceed through a mono(indolyl)methanol intermediate under these specific conditions, indicating a potentially different pathway compared to traditional acid catalysis. nih.gov While many reports focus on transition metal-free conditions to avoid metal contamination, these catalytic systems offer alternative reactivity and selectivity. rsc.orgresearchgate.net

Table 3: RuCl₃·3H₂O-Catalyzed Synthesis of Bis(indolyl)methanes

Aldehyde Conditions Time (h) Yield (%) Reference
Benzaldehyde 10 mol% RuCl₃·3H₂O, Benzene, rt 0.5 98 nih.gov
4-Methoxybenzaldehyde 10 mol% RuCl₃·3H₂O, Benzene, rt 0.5 92 nih.gov
4-Nitrobenzaldehyde 10 mol% RuCl₃·3H₂O, Benzene, rt 0.5 99 nih.gov

This table highlights the efficiency of RuCl₃·3H₂O as a transition metal catalyst for the synthesis of various bis(indolyl)methanes, including the target compound.

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, represents a major pillar of modern synthetic chemistry. These catalysts often offer mild reaction conditions, high selectivity, and a reduced environmental impact compared to metal-based catalysts.

For the synthesis of BIMs, various organocatalytic approaches have been developed. Enzymes, such as lipases and α-chymotrypsin, have been shown to catalyze the cascade reaction between indoles and aldehydes, often in aqueous media, aligning with the principles of green chemistry. mdpi.comnih.gov For instance, lipase (B570770) from Thermomyces lanuginosus (TLIM) has been used in pure water at 55 °C to produce BIMs with excellent yields. nih.gov Chiral phosphoric acids are another important class of organocatalysts, primarily used to induce enantioselectivity in reactions that form chiral products. rsc.orgnih.gov While the parent this compound is achiral, these catalysts are crucial for synthesizing chiral derivatives.

Table 4: Examples of Organocatalytic Synthesis of Bis(indolyl)methanes

Catalyst Aldehyde Solvent Conditions Yield (%) Reference
α-Chymotrypsin 4-Nitrobenzaldehyde Water/Ethanol 50 °C, 24 h 95 mdpi.com
Lipase (TLIM) Benzaldehyde Water 55 °C, 3 h 98 nih.gov

This table provides examples of organocatalytic systems used for synthesizing bis(indolyl)methane structures.

Green Chemistry Principles in this compound Synthesis Research

The application of green chemistry principles to the synthesis of this compound and related bis(indolyl)methanes aims to reduce the environmental impact of chemical processes. nih.gov This involves the design of reactions that minimize waste, avoid the use of hazardous substances, and improve energy efficiency. nih.govrsc.org Key strategies include the use of solvent-free conditions, alternative energy sources like microwaves, and the development of eco-friendly catalytic systems. nih.govscispace.com The overarching goal is to create synthetic pathways that are not only efficient in terms of yield and reaction time but also benign by design. semanticscholar.org

Solvent-Free Reaction Conditions

Solvent-free synthesis represents a significant advancement in green chemistry, aiming to reduce pollution and operational hazards associated with volatile organic compounds (VOCs). nih.govnih.gov For the synthesis of bis(indolyl)methanes, including the 2-pyridinyl derivative, solvent-free conditions often involve the direct reaction of indole with the corresponding aldehyde (2-pyridinecarboxaldehyde) in the presence of a catalyst, either at room temperature or with heating. scispace.comrsc.org This approach aligns with the principle of waste prevention by eliminating the need for a reaction medium that would later require disposal. nih.gov

Various catalysts have been shown to be effective under these conditions. For instance, the use of a Lewis acid–surfactant–SiO2 combined catalyst has been reported for the synthesis of bis(indolyl)methanes by grinding the reactants together at room temperature. rsc.org Another eco-friendly approach utilizes the juice of Citrus limon as a natural acid catalyst under solvent-free microwave irradiation. scispace.com These methods not only offer environmental benefits but also often lead to high yields, shorter reaction times, and simpler work-up procedures. nih.govscispace.com

Table 1: Examples of Catalysts Used in Solvent-Free Synthesis of Bis(indolyl)methanes

Catalyst SystemAldehyde ReactantConditionsYield (%)Reference
Lewis acid–surfactant–SiO2Aromatic aldehydesGrinding, room temp.High rsc.org
Citrus limon fruit juiceVarious aldehydesMicrowave, solvent-freeHigh scispace.com
CuBr / (NH₄)₂S₂O₈Acetophenone/Nitroolefin130 °C, sealed tubeSatisfactory nih.gov
Sodium BicarbonatePhenacyl bromidesMicrowave, solid-state52-75% organic-chemistry.org
Solid-State Reaction Methodologies

Solid-state reactions, often performed by grinding reactants together in a mortar and pestle, represent another important solvent-free methodology. rsc.org This technique is particularly advantageous as it minimizes waste and can lead to the formation of products that might be difficult to obtain from solution-phase reactions.

The synthesis of bis(indolyl)methanes has been effectively achieved using solid-state grinding. rsc.org In one reported method, an aromatic aldehyde, indole, and a Lewis acid–surfactant–SiO2 catalyst were ground together in an agate mortar at room temperature. rsc.org This procedure avoids the use of any solvent and, in many cases, can be completed within minutes, yielding the desired product in high purity and yield. This approach is not only environmentally friendly but also operationally simple and cost-effective. The Bischler indole synthesis has also been adapted to a solid-state, microwave-assisted method, further demonstrating the versatility of solvent-free techniques. organic-chemistry.org

Reaction Mechanism Elucidation for this compound Formation

The formation of this compound proceeds via an electrophilic substitution reaction of indole with 2-pyridinecarboxaldehyde, typically catalyzed by a Lewis or Brønsted acid. researchgate.netresearchgate.net The generally accepted mechanism involves several key steps.

Initially, the acid catalyst activates the aldehyde carbonyl group, making it more susceptible to nucleophilic attack. An indole molecule then attacks the activated carbonyl carbon at its electron-rich C3 position. This is followed by dehydration to generate a highly reactive azafulvenium salt intermediate (also described as an indolylmethanol derivative that subsequently loses water). scispace.comrsc.org This electrophilic intermediate is then rapidly attacked by a second molecule of indole at the C3 position. The final step involves the deprotonation of this adduct to regenerate the aromaticity of the indole ring and yield the final this compound product. researchgate.net The isolation of stable intermediate products in some related reactions provides favorable evidence for this proposed catalytic mechanism. rsc.org

Scalability and Process Optimization in this compound Production Research

For the practical application of this compound, the scalability of its synthesis is a critical factor. Research has focused on developing processes that are not only high-yielding but also economically viable and suitable for large-scale production. semanticscholar.orgbeilstein-journals.org Process optimization often involves fine-tuning reaction parameters such as catalyst loading, temperature, and reaction time to maximize efficiency and minimize costs.

Structural Characterization and Theoretical Studies of 3,3 2 Pyridinylmethylene Bis 1h Indole

Advanced Spectroscopic Characterization Techniques in Research

Spectroscopic techniques are fundamental in confirming the identity and purity of newly synthesized bis-indole compounds. Each method provides unique information about the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, including bis-indole derivatives. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of individual atoms. rsc.org

In the ¹H NMR spectrum of 3,3'-(arylmethylene)bis-1H-indoles, the methine proton (the CH group connecting the two indole (B1671886) rings and the pyridine (B92270) ring) typically appears as a distinct singlet in the downfield region. rsc.org Protons of the indole NH groups usually resonate as a broad singlet at a lower field. rsc.org The aromatic protons of the indole and pyridine rings produce a complex multiplet pattern in the aromatic region of the spectrum. rsc.org

The ¹³C NMR spectrum provides complementary information. The signal for the methine carbon is characteristically found in the aliphatic region. The carbons of the indole and pyridine rings appear in the aromatic region, with quaternary carbons often showing distinct chemical shifts that aid in the complete assignment of the structure. rsc.orgmdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Bis(indolyl)methane Scaffolds Note: Data are generalized from typical values for related 3,3'-(arylmethylene)bis-1H-indole structures. Actual values for the title compound may vary depending on the solvent and experimental conditions.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Indole NH ~10.7 - 11.7 (br s) -
Aromatic CH (Indole & Pyridine) ~6.6 - 8.2 (m) ~110 - 150
Methine CH ~5.9 - 6.2 (s) ~35 - 40

Infrared (IR) spectroscopy is employed to identify the principal functional groups present in a molecule. For 3,3'-(2-pyridinylmethylene)bis-1H-indole, the IR spectrum reveals characteristic absorption bands that confirm its structure. rsc.org

A key feature is the N-H stretching vibration of the indole rings, which typically appears as a sharp to medium band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. Strong absorption bands corresponding to C=C stretching within the aromatic indole and pyridine rings are found in the 1400-1650 cm⁻¹ region. rsc.org The C-N stretching vibrations also contribute to the fingerprint region of the spectrum. researchgate.net

Table 2: Characteristic IR Absorption Bands for Bis-indole Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Indole N-H Stretching 3300 - 3500
Aromatic C-H Stretching 3000 - 3100
Aromatic C=C Stretching 1400 - 1650

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to study its fragmentation patterns, further confirming the molecular structure. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. rsc.orgrsc.org

For this compound, the mass spectrum would be expected to show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. The fragmentation patterns of indole derivatives often involve characteristic losses, such as the cleavage of the bond between the methine carbon and the indole rings. scirp.org

Table 3: Mass Spectrometry Data for a Related Bis-indole Compound Example: 3,3'-(phenylmethylene)bis(1H-indole)

Technique Ion Calculated m/z Found m/z

X-ray Crystallography and Solid-State Structural Analysis for Related Bis-indole Derivatives

While a specific crystal structure for this compound may not be widely reported, X-ray crystallography studies on closely related bis-indole derivatives provide significant insights into the likely solid-state conformation. rsc.org These studies reveal precise information on bond lengths, bond angles, and intermolecular interactions. tandfonline.comresearchgate.net

In the crystal structures of compounds like dimethyl 3,3'-(phenylmethylene)bis(1H-indole-2-carboxylate), the two indole ring systems are often found to be approximately perpendicular to each other. nih.gov The central benzene (B151609) or aryl ring is typically twisted with respect to the planes of the indole rings. nih.gov The solid-state packing is often stabilized by a network of intermolecular interactions, including N-H···O or N-H···N hydrogen bonds, C-H···π interactions, and π-π stacking, which assemble the molecules into a three-dimensional supramolecular architecture. mdpi.comnih.govnih.gov

Table 4: Representative Crystallographic Data for a Bis-indole Derivative Example: Dimethyl 3,3'-(phenylmethylene)bis(1H-indole-2-carboxylate) nih.gov

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.604
b (Å) 15.560
c (Å) 11.274
β (°) 112.66

Computational Chemistry Approaches for this compound

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules, complementing experimental data. researchgate.net

DFT calculations can be used to optimize the geometry of this compound and to explore its electronic characteristics. Such studies provide insights into the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential (MEP). tandfonline.comniscpr.res.in

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key parameters derived from DFT calculations. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. niscpr.res.in A smaller gap suggests that the molecule is more likely to be reactive. The MEP map visualizes the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule, which is crucial for predicting how it will interact with other chemical species. tandfonline.com For bis-indole compounds, the nitrogen atoms of the indole rings are typically electron-rich sites. nih.gov

Table 5: Illustrative DFT-Calculated Properties for Indole Derivatives Note: These are generalized values based on computational studies of related indole structures. researchgate.netniscpr.res.in

Parameter Description Typical Implication
HOMO Energy Energy of the highest occupied molecular orbital Related to the ability to donate an electron
LUMO Energy Energy of the lowest unoccupied molecular orbital Related to the ability to accept an electron
HOMO-LUMO Gap Energy difference between HOMO and LUMO Indicator of chemical reactivity and stability

Table 6: Compound Names Mentioned in the Article

Compound Name
This compound
3,3'-(Arylmethylene)bis-1H-indoles
3,3'-(Phenylmethylene)bis(1H-indole)

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations provide critical insights into its conformational flexibility, which is essential for understanding how it interacts with biological targets.

The conformational landscape of this molecule is largely defined by the rotational freedom around the single bonds connecting the central pyridinylmethylene bridge to the two indole rings. The key degrees of freedom are the dihedral angles formed by the planes of the indole rings and the pyridine ring. While specific MD simulation data for this compound is not extensively published, valuable inferences can be drawn from crystallographic studies of closely related analogues, such as phenyl-substituted bis(indolyl)methanes.

For instance, X-ray crystallography of dimethyl 3,3'-(phenylmethylene)bis(1H-indole-2-carboxylate) reveals that the two indole ring systems are nearly perpendicular to each other, with a dihedral angle of 84.5°. nih.gov The phenyl ring is significantly twisted relative to the two indole rings, with dihedral angles of 101.5° and 93.5°. nih.gov Similarly, in diethyl 3,3'-(phenylmethylene)bis(1H-indole-2-carboxylate), the dihedral angle between the two indole rings is 82.0°. nih.gov

An MD simulation for this compound would be set up to explore these rotational possibilities in a simulated physiological environment (e.g., in a water box with physiological salt concentration at 310 K). The simulation would track the molecule's trajectory over nanoseconds, revealing the most stable or frequently adopted conformations.

Key analyses performed during and after an MD simulation include:

Root Mean Square Deviation (RMSD): To assess the stability of the simulation and determine if the molecule has reached an equilibrium state.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible.

Dihedral Angle Analysis: To map the conformational space and identify the most probable rotational states between the indole and pyridine rings.

Solvent Accessible Surface Area (SASA): To understand how the molecule's conformation exposes or buries different chemical groups to the solvent, which has implications for solubility and binding. mdpi.com

The results of such simulations would likely show that the molecule, similar to its phenyl analogue, favors a "propeller-like" conformation where the aromatic rings are significantly twisted out of plane to minimize steric hindrance. The nitrogen atom in the pyridine ring may also influence the conformational preference through specific interactions with the indole N-H protons or by forming hydrogen bonds with the solvent.

Parameter Description Typical Application in Conformational Analysis
Dihedral Angles The angles between the planes of the pyridine and indole rings.Determines the overall 3D shape and steric accessibility of the molecule.
RMSD A measure of the average distance between the atoms of superimposed structures.Monitors the convergence and stability of the molecular conformation during the simulation.
SASA The surface area of the molecule that is accessible to a solvent.Predicts solubility and identifies hydrophobic/hydrophilic regions available for interaction.

This interactive data table is based on standard molecular dynamics analysis techniques. mdpi.com

In silico Prediction of Molecular Interactions and Structure-Activity Relationships (SAR)

In silico methods are instrumental in predicting how a molecule like this compound might interact with a biological target and in establishing structure-activity relationships (SAR). SAR studies correlate variations in a compound's chemical structure with changes in its biological activity.

For bis-indole derivatives, the central linker connecting the two indole moieties is a critical determinant of biological activity. Studies on related compounds have shown that pyridine-containing bis-indoles are significantly more active as antitumor agents than analogues with a piperazine (B1678402) linker. bohrium.com This highlights the importance of the aromatic, electron-deficient nature of the pyridine ring for activity.

Molecular docking is a primary in silico tool used to predict the binding mode and affinity of a ligand to a protein target. nih.govtandfonline.com In a typical docking study for this compound, the molecule would be placed into the active site of a relevant biological target (e.g., an enzyme or receptor implicated in a disease). The docking algorithm would then sample various conformations and orientations of the molecule to find the most favorable binding pose, scored based on intermolecular forces.

Key interactions that would be analyzed include:

Hydrogen Bonds: The pyridine nitrogen can act as a hydrogen bond acceptor, while the indole N-H groups can act as hydrogen bond donors. nih.gov

π-π Stacking: The aromatic indole and pyridine rings can engage in stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein's binding site. nih.gov

Hydrophobic Interactions: The nonpolar regions of the indole rings can interact favorably with hydrophobic pockets in the target protein. nih.gov

By systematically modifying the structure of this compound in silico (e.g., by adding substituents to the indole or pyridine rings) and re-docking the analogues, a predictive SAR model can be built. For example, adding electron-withdrawing or electron-donating groups could modulate the electronic properties of the rings, affecting binding affinity. The position of these substituents would also be crucial, as they could either enhance favorable interactions or introduce steric clashes.

Structural Feature Potential Role in Molecular Interaction SAR Implication
Pyridine Ring Acts as a hydrogen bond acceptor; participates in π-π stacking.The presence and position of the nitrogen atom are critical for target recognition and activity. bohrium.com
Indole N-H Groups Act as hydrogen bond donors.Substitution at the N-1 position would remove this donor capability, which could be detrimental or beneficial depending on the target.
Methylene Bridge Provides conformational flexibility.Determines the relative orientation of the two indole rings, impacting how well the molecule fits into a binding site.
Indole Rings Participate in hydrophobic and π-π stacking interactions.Substituents on the indole rings can modulate binding affinity, selectivity, and pharmacokinetic properties.

This interactive data table summarizes common structure-function considerations for indole-based compounds derived from general in silico studies. nih.govtandfonline.com

These computational approaches—MD simulations for understanding molecular dynamics and in silico docking for predicting interactions and SAR—are essential for optimizing the structure of this compound to enhance its potential as a therapeutic agent.

Derivatives and Analogues of 3,3 2 Pyridinylmethylene Bis 1h Indole: Synthetic Modification and Research Exploration

Strategic Functionalization of the Indole (B1671886) Moieties

The indole rings of 3,3'-(2-pyridinylmethylene)bis-1H-indole are rich in electrons and present several sites for functionalization. The most common modifications involve the nitrogen atom and the C2 position of the indole nucleus.

N-Functionalization: The indole N-H protons are acidic and can be readily deprotonated with a suitable base, followed by reaction with an electrophile to introduce a variety of substituents.

N-Alkylation and N-Arylation: The synthesis of N-substituted derivatives is a common strategy to enhance the lipophilicity and modulate the biological activity of indole-containing compounds. Standard procedures involve the use of alkyl or aryl halides in the presence of a base like sodium hydride or potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). Microwave-assisted N-alkylation has also been reported to accelerate these reactions. google.com The introduction of different alkyl or aryl groups can significantly influence the compound's interaction with biological targets. nih.govrsc.orgresearchgate.net

C-Functionalization: While the C3 position is the most nucleophilic site in a simple indole, in this compound, this position is already substituted. Therefore, functionalization often targets other positions of the indole ring system.

Electrophilic Substitution: The indole ring is highly susceptible to electrophilic attack. uni-muenchen.deresearchgate.netnih.gov Reactions such as halogenation, nitration, and Friedel-Crafts acylation can introduce functional groups onto the benzene (B151609) portion of the indole rings, typically at the C5 or C7 positions. The directing effects of the existing substituents and the reaction conditions will determine the regioselectivity of these substitutions. imperial.ac.ukiust.ac.ir

A summary of common functionalization strategies for the indole moieties is presented in the table below.

Position Reaction Type Reagents and Conditions Resulting Functional Group
N1/N1'N-AlkylationAlkyl halide, Base (e.g., NaH, K2CO3), DMF-NR (R = alkyl)
N1/N1'N-ArylationAryl halide, Cu or Pd catalyst, Base-NAr (Ar = aryl)
C5/C5'HalogenationN-Halosuccinimide (NBS, NCS)-Br, -Cl
C5/C5'NitrationHNO3/H2SO4-NO2
C5/C5'Friedel-Crafts AcylationAcyl chloride, Lewis acid (e.g., AlCl3)-C(O)R

Modification of the Pyridinyl Bridge

Substitution on the Pyridine (B92270) Ring: The pyridine ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. However, nucleophilic substitution is more favorable, especially at the C2 and C4 positions, if a good leaving group is present. iust.ac.ir Functionalization of the pyridine ring can also be achieved through metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, if a halo-substituted pyridine is used as the starting material for the initial synthesis of the bis-indole. nih.govmdpi.comresearchgate.net

Oxidation of the Pyridine Nitrogen: The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA). This modification alters the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions and potentially influencing its biological activity.

The table below outlines potential strategies for modifying the pyridinyl bridge.

Modification Type Reaction Typical Reagents Potential Outcome
Ring SubstitutionNucleophilic Aromatic SubstitutionNucleophile (e.g., alkoxide, amine) on a halo-substituted pyridine precursorIntroduction of new functional groups on the pyridine ring
Ring SubstitutionMetal-Catalyzed Cross-CouplingBoronic acid or organostannane with a halo-substituted pyridine precursor, Pd or Cu catalystAryl, alkyl, or vinyl group introduction
Nitrogen ModificationN-Oxidationm-CPBA, H2O2/Acetic acidFormation of a pyridine-N-oxide

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For analogues of this compound, SAR studies would involve synthesizing a series of related compounds with systematic variations in their structure and evaluating their effects in a particular biological assay. mdpi.comdocumentsdelivered.com

Key areas of investigation in SAR studies of these analogues would include:

Influence of Indole Substituents: The nature, size, and position of substituents on the indole rings can dramatically affect activity. For instance, introducing lipophilic groups might enhance membrane permeability, while hydrogen bond donors or acceptors could improve binding to a biological target. nih.gov Studies on other bis-indole compounds have shown that N-alkylation can significantly impact their anti-proliferative activity. nih.gov

Role of the Pyridinyl Bridge: The pyridine ring's nitrogen atom can act as a hydrogen bond acceptor, which could be a critical interaction with a biological target. The position of the nitrogen (e.g., 2-pyridinyl vs. 3- or 4-pyridinyl) would alter the geometry of the molecule and its potential binding modes. nih.govacs.org Modifications that alter the electronics of the pyridine ring, such as introducing electron-donating or electron-withdrawing groups, could also modulate activity. nih.gov

The following table provides a hypothetical framework for an SAR study on this compound analogues, targeting a generic protein receptor.

Analogue Modification Rationale Expected Impact on Activity
1 N,N'-dimethylIncrease lipophilicity, remove H-bond donorMay increase cell permeability but could lose a key binding interaction
2 5,5'-dibromoIntroduce bulky, electron-withdrawing groupsCould enhance binding through halogen bonding or steric interactions
3 3-pyridinyl bridgeAlter the position of the nitrogen atomMay change the binding orientation and hydrogen bonding pattern
4 4-pyridinyl bridgeFurther alter the molecular geometryCould lead to a different binding affinity or selectivity
5 Pyridine-N-oxideIncrease polarity and introduce H-bond acceptorMay improve solubility and alter binding interactions

Synthesis and Exploration of Poly-indole Architectures Incorporating Pyridinyl Linkers

The bifunctional nature of this compound, with reactive sites on both indole rings, makes it a potential monomer for the synthesis of novel polymers. These poly-indole architectures could possess interesting electronic, optical, or material properties.

Polymerization Strategies: The synthesis of polymers from bis-indole monomers can be achieved through various polymerization techniques. For instance, oxidative polymerization of the indole rings could lead to the formation of a conjugated polymer backbone. ias.ac.in Alternatively, if the indole rings are functionalized with suitable reactive groups (e.g., halogens, boronic esters), metal-catalyzed cross-coupling reactions, such as Suzuki or Stille polymerization, could be employed to create well-defined polymer chains. nih.gov Poly(amido-amine)s incorporating indole moieties have also been synthesized. nih.gov

Properties and Applications: Polymers incorporating the this compound unit would have a unique structure with repeating pyridinyl and indolyl groups. The presence of the pyridine nitrogen could allow for metal coordination, leading to the formation of metallopolymers with interesting catalytic or sensory properties. The extended π-conjugation in such polymers could also result in them being electroactive or luminescent, making them candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors. ias.ac.innih.govresearchgate.net

The table below summarizes potential approaches to poly-indole architectures with pyridinyl linkers.

Polymerization Method Monomer Functionalization Resulting Polymer Structure Potential Properties
Oxidative PolymerizationNone requiredConjugated polymer with linkages through the indole ringsElectrical conductivity, electrochromism
Suzuki PolycondensationDihalo-functionalized bis-indole and a diboronic acidAlternating copolymerTunable electronic properties, fluorescence
Stille PolycondensationDihalo-functionalized bis-indole and a distannaneAlternating copolymerWell-defined structure, potential for use in organic electronics

Investigation of Biological Activities and Molecular Mechanisms of 3,3 2 Pyridinylmethylene Bis 1h Indole and Its Analogues Excluding Clinical Data

Antimicrobial Research Focus (In Vitro Studies)

Bis(indolyl)methanes have demonstrated a broad spectrum of antimicrobial activities, with studies investigating their effects against various bacterial and fungal pathogens.

Antibacterial Mechanisms and Targets

The antibacterial efficacy of bis(indolyl)methane derivatives has been evaluated against a range of bacteria. The substitution pattern on the methylene bridge and the indole (B1671886) nucleus plays a crucial role in determining the antibacterial potency. For instance, the presence of electron-withdrawing groups on the phenyl ring of the methylene bridge in some BIMs has been shown to enhance their antibacterial activity. ajchem-a.com

One study on bis(indolyl)methane derivatives revealed that compounds with a bromo group exhibited strengthened antibacterial effects, which was attributed to the potential for enhanced binding of the molecules to the active sites of bacterial targets. ajchem-a.com Another study synthesized a series of bioactive bis(indolyl)methanes and evaluated their in vitro antibacterial activity against Staphylococcus aureus, with many of the compounds showing good activity. researchgate.net

While the precise mechanisms are still under investigation, potential antibacterial actions of BIMs may include the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with bacterial DNA replication. For example, some diarylamidine derivatives, which share structural similarities with certain parts of BIMs, are known to target DNA synthesis, suggesting a possible avenue for the antibacterial action of BIMs. researchgate.net

Table 1: In Vitro Antibacterial Activity of Selected Bis(indolyl)methane Analogues

Compound Test Organism Activity Reference
Bromo-substituted -(Phenylmethylene)bis(1-methyl-1H-indole) Staphylococcus aureus High ajchem-a.com
Methyl-substituted bis(indolyl)methanes Staphylococcus aureus Weak ajchem-a.com

This table is for illustrative purposes and includes data for analogues of the subject compound.

Antifungal Research and Modes of Action

Several studies have highlighted the antifungal potential of bis(indolyl)methanes. Phenol-derived BIMs, in combination with the antifungal drug fluconazole (FLC), have shown significant activity against both sensitive and drug-resistant strains of Candida albicans. nih.govresearchgate.net

Mechanistic studies on the antifungal action of these compounds have provided insights into their modes of action. One study demonstrated that a combination of a phenol-derived BIM (BI-10) and FLC could inhibit the hyphal growth of C. albicans. nih.govresearchgate.net Furthermore, this combination led to the accumulation of reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential (MMP), and alterations in membrane permeability. nih.govresearchgate.net These findings suggest that the antifungal effect of these BIMs may be mediated through the induction of oxidative stress and disruption of fungal cell membrane integrity and mitochondrial function.

Another study reported that pyrazolylbisindoles are promising antifungal compounds. nih.gov The antifungal activity of various BIM derivatives underscores their potential as a scaffold for the development of new antifungal agents.

Table 2: In Vitro Antifungal Activity of Selected Bis(indolyl)methane Analogues

Compound/Combination Test Organism Observed Effect Reference
Phenol-derived BIMs + Fluconazole Candida albicans (sensitive and resistant) Good antifungal activity nih.govresearchgate.net

This table is for illustrative purposes and includes data for analogues of the subject compound.

Anti-inflammatory Research (In Vitro Studies)

Bis(indolyl)methanes have been investigated for their anti-inflammatory properties, with several analogues demonstrating significant activity in in vitro models.

Modulation of Inflammatory Pathways

The anti-inflammatory effects of BIMs are believed to be mediated through the modulation of key inflammatory pathways. Indole derivatives, in general, are known to possess anti-inflammatory activity, with some, like indomethacin, acting through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins, key mediators of inflammation. It is plausible that bis(indolyl)methanes exert their anti-inflammatory effects through a similar mechanism.

A study on a series of synthesized bis(indolyl)methanes showed that the majority of the compounds exhibited good anti-inflammatory activity in vitro. researchgate.net Another investigation revealed that specific heterocyclic substituted bis(indolyl)methanes displayed an inhibitory effect on the generation of nitric oxide (NO), a pro-inflammatory mediator. researchgate.net

Investigation of Molecular Targets in Inflammatory Responses (Implied)

The observed inhibition of NO production and the known mechanisms of other anti-inflammatory indole derivatives suggest that the molecular targets of BIMs in inflammatory responses likely include enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenases (COX-1 and COX-2). By inhibiting these enzymes, BIMs can effectively reduce the production of inflammatory mediators. Further research is needed to fully elucidate the specific molecular interactions and signaling pathways modulated by 3,3'-(2-pyridinylmethylene)bis-1H-indole and its analogues in the context of inflammation.

Antioxidant Research (In Vitro Studies)

The antioxidant potential of bis(indolyl)methanes has been explored in various in vitro assays, demonstrating their capacity to scavenge free radicals.

The antioxidant activity of BIMs is often attributed to the electron-rich nature of the indole nucleus, which can donate a hydrogen atom to stabilize free radicals. Several studies have synthesized and evaluated the antioxidant properties of BIM derivatives. researchgate.netresearchgate.net One study reported the synthesis of bis(indolyl)methane derivatives and found that several of the tested compounds exhibited pronounced antioxidant activity. dntb.gov.ua

Another study on new 3-substituted-2-oxindole derivatives, which share the core indole structure, showed moderate to good antioxidant activity in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.gov This suggests that the indole moiety is a key contributor to the antioxidant capacity of these compounds. The antioxidant potential of this compound and its analogues makes them interesting candidates for further investigation in the context of diseases associated with oxidative stress.

Table 3: In Vitro Antioxidant Activity of a Selected Bis(indolyl)methane Analogue

Compound Assay Activity Reference

This table is for illustrative purposes and includes data for an analogue of the subject compound.

Anticancer Research (In Vitro and Preclinical Cellular Mechanisms)

The anticancer potential of this compound and related compounds has been explored through various in vitro studies, revealing multiple cellular mechanisms of action.

Several indole derivatives have been shown to induce cell death in cancer cells through mechanisms other than classical apoptosis. A notable example is methuosis, a non-apoptotic form of cell death characterized by the accumulation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes. This process ultimately leads to cell death.

Analogues of this compound, such as certain indole-based chalcones, have been identified as inducers of methuosis in glioblastoma cell lines, including U251 cells. For instance, the compound 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP) has been shown to provoke this unique form of cell death. This suggests that the pyridinyl-indole scaffold could be a key pharmacophore for inducing this alternative cell death pathway, which may be particularly effective in apoptosis-resistant cancers.

Compound Analogue Cell Line Observed Effect
Indole-based chalcones (e.g., MIPP, MOMIPP)U251 (Glioblastoma)Induction of cytoplasmic vacuolization leading to methuosis.

This table is interactive and can be sorted by column.

The interaction with and cleavage of DNA is another mechanism through which anticancer agents can exert their effects. Studies on novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which share the pyridinyl and substituted phenyl moieties, have demonstrated DNA cleavage capabilities. These compounds, when incubated with calf thymus DNA, exhibited differential migration and band intensities in gel electrophoresis assays, indicating their ability to cleave DNA. This activity suggests that compounds like this compound, which also possess a pyridine (B92270) component, may have the potential to interact with and damage the DNA of cancer cells, contributing to their cytotoxic effects.

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that is implicated in various cellular processes, including cell proliferation and survival, and its overexpression is linked to several diseases, including cancer. The inhibition of GSK-3β is therefore considered a promising strategy for cancer therapy.

A series of novel 3-(furo[2,3-b]pyridin-3-yl)-4-(1H-indol-3-yl)-maleimides have been designed and evaluated for their GSK-3β inhibitory activities. Several of these compounds demonstrated favorable inhibitory activity against the GSK-3β protein. This indicates that the indole and pyridine/pyridinyl-like moieties can be key structural features for the design of GSK-3β inhibitors. Although not directly tested, the structure of this compound suggests it could potentially interact with the ATP-binding pocket of GSK-3β, a common mechanism for kinase inhibitors.

A wide range of bis-indole derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines. These compounds have been shown to inhibit cell growth at micromolar to nanomolar concentrations. For example, certain indole derivatives have shown efficacy against breast cancer (MCF-7), colon cancer (HCT-116), and human cervical cancer (HeLa) cell lines.

The mechanisms underlying these antiproliferative effects are often multifactorial and can include the induction of cell cycle arrest and apoptosis. For instance, some indole-aryl amide derivatives have been found to cause cell cycle arrest in the G1 phase and promote apoptosis in HT29 colon cancer cells. Furthermore, bis-indole derivatives have been shown to induce autophagy in lung cancer cell lines (A549). The broad-spectrum antiproliferative effects of these compounds highlight the potential of the bis-indole scaffold, including this compound, in the development of new anticancer agents.

Compound Class Cell Lines Observed Antiproliferative Effects
Indole-aryl amidesHT29, HeLa, MCF-7, PC-3Cytotoxicity, cell cycle arrest (G1 phase), apoptosis induction.
Bis-indole analoguesCaco-2, HCT116, HeLa, MCF-7, A549Growth inhibition, induction of autophagy.
Nortopsentin analoguesVarious human cell linesBroad antiproliferative activity.

This table is interactive and can be sorted by column.

Other Investigated Biological Activities (In Vitro) (e.g., Antiviral - from broader indole research)

The indole scaffold is a significant pharmacophore in the development of antiviral agents due to its ability to mimic peptide structures and bind to various biological receptors. frontiersin.orgnih.gov While direct in vitro antiviral studies on this compound are not extensively documented in the reviewed literature, the broader family of indole derivatives, including bis(indolyl)methanes, has demonstrated a wide spectrum of antiviral activities against several human viruses. tandfonline.com Researchers have actively pursued the synthesis and evaluation of novel indole derivatives to combat viral infections, leading to the identification of compounds with potent inhibitory effects against viruses such as Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and coronaviruses. nih.govnih.gov

The antiviral mechanisms of indole derivatives are diverse and target various stages of the viral life cycle. nih.gov Some compounds act as entry and fusion inhibitors, preventing the virus from entering host cells. nih.gov For instance, Arbidol, a marketed antiviral drug containing an indole core, functions as a broad-spectrum inhibitor of virus entry. nih.gov Other indole derivatives have been shown to inhibit key viral enzymes, such as reverse transcriptase and protease in HIV, and NS5B polymerase in HCV. frontiersin.orgnih.gov

Investigations into the structure-activity relationship of these compounds have highlighted that modifications to the indole ring system can significantly influence their antiviral potency and selectivity. nih.gov For example, the introduction of specific substituents at various positions on the indole core has led to the development of derivatives with enhanced activity and lower cytotoxicity. nih.gov

Antiviral Activity of Indole Derivatives Against Various Viruses:

Human Immunodeficiency Virus (HIV): Several indole derivatives have shown promising anti-HIV activity. One compound demonstrated potent activity with an IC50 value of 1.4 μM. frontiersin.org Additionally, a 5,6-dihydroxyindole carboxamide derivative was found to have strong anti-HIV-1 integrase activity, also with an IC50 of 1.4 μM. frontiersin.org Delavirdine, an indole-containing non-nucleoside reverse transcriptase inhibitor, has an average in vitro IC50 value of 0.26 µM for HIV-1. frontiersin.org Another non-nucleoside reverse transcriptase inhibitor, Atevirdine mesylate, inhibits HIV-1 replication in peripheral blood leukocyte cultures with a 50% inhibitory concentration of 1 nM. nih.gov

Hepatitis C Virus (HCV): Indole derivatives have been identified as potent inhibitors of HCV. frontiersin.org Two such derivatives displayed high anti-HCV activity with EC50 values of 1.16 μM and 0.6 μM. frontiersin.org A series of 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives were synthesized and tested against HCV genotypes 1b and 2a. nih.gov One of these compounds, featuring benzene (B151609) amine and benzyl moieties at the 1 and 2-positions respectively, showed good antiviral properties with EC50 values of 12.4 μM (gt 1b) and 8.7 μM (gt 2a), and low cytotoxicity. nih.gov Furthermore, a 4-t-butylaniline acrylamide derivative connected to a cyano group at the indole 5-position exhibited strong anti-HCV activity with an EC50 of 1.1 μM. nih.gov

Coronaviruses: In the context of the COVID-19 pandemic, research has explored the potential of indole derivatives against SARS-CoV-2. actanaturae.ruactanaturae.ru One study identified a dihydrochloride of a 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole derivative that completely inhibited the replication of SARS-CoV-2 in vitro at a concentration of 52.0 μM. actanaturae.ruactanaturae.ru This compound demonstrated a high selectivity index of 78.6 and an IC50 of 1.06 µg/mL. actanaturae.ruactanaturae.ru Its mechanism of action was suggested to involve the suppression of syncytium formation induced by the SARS-CoV-2 spike protein. actanaturae.ru

Dengue Virus (DENV): An indole-like compound, designated M78, was identified through virtual screening to interact with the NS5 protein of the dengue virus. researchgate.net In vitro evaluation showed that at a concentration of 50 µM, M78 reduced the expression of the NS5 protein by 70% and decreased viral RNA levels, indicating its involvement in the replication and/or translation of the viral genome. researchgate.net

Peste des Petits Ruminants Virus (PPRV): While not a human virus, research on related structures provides insights into potential antiviral mechanisms. A study on 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols), which share a similar bis-heterocyclic methylene-bridged scaffold with bis(indolyl)methanes, demonstrated antiviral activity against PPRV. nih.gov One compound in this series was found to be more potent than the standard drug ribavirin. nih.gov

The collective findings from broader indole research underscore the potential of this chemical class as a source of diverse antiviral agents. The ability to modify the indole scaffold allows for the fine-tuning of activity against specific viral targets, offering a promising avenue for the development of new antiviral therapies.

Interactive Data Table of Investigated Biological Activities (In Vitro)

Compound ClassSpecific Compound/DerivativeVirusActivity TypeMetricValueCell Line
Indole DerivativeNot SpecifiedHIVInhibitionIC501.4 μMNot Specified
5,6-dihydroxyindole carboxamideNot SpecifiedHIV-1Integrase InhibitionIC501.4 μMNot Specified
Indole DerivativeDelavirdineHIV-1Reverse Transcriptase InhibitionIC500.26 µMNot Specified
Indole DerivativeAtevirdine mesylateHIV-1Replication InhibitionIC501 nMPeripheral blood leukocytes
Indole DerivativeNot SpecifiedHCVInhibitionEC501.16 μMNot Specified
Indole DerivativeNot SpecifiedHCVInhibitionEC500.6 μMNot Specified
2-phenyl-4,5,6,7-tetrahydro-1H-indoleBenzene amine and benzyl substitutedHCV gt 1bInhibitionEC5012.4 μMNot Specified
2-phenyl-4,5,6,7-tetrahydro-1H-indoleBenzene amine and benzyl substitutedHCV gt 2aInhibitionEC508.7 μMNot Specified
Indole 2-methacrylate analog4-t-butylaniline acrylamide with 5-CNHCVInhibitionEC501.1 μMNot Specified
Indole-3-carboxylic acid derivativeDihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindoleSARS-CoV-2Replication InhibitionIC501.06 µg/mLVero E6
Indole-like compoundM78DENV-2NS5 Protein Expression Reduction-70% reduction at 50 µMNot Specified

Coordination Chemistry and Metal Complexation Research Involving 3,3 2 Pyridinylmethylene Bis 1h Indole

Ligand Properties of 3,3'-(2-pyridinylmethylene)bis-1H-indole (Inferred from structure with pyridinyl and indole (B1671886) nitrogens)

The ligand properties of this compound are dictated by the presence of three potential donor nitrogen atoms: one from the pyridine (B92270) ring and two from the two indole rings. This arrangement allows the molecule to act as a tridentate ligand. The pyridine nitrogen is a classic Lewis base, readily donating its lone pair of electrons to a metal center. The indole nitrogens can also participate in coordination, though their donor strength can be influenced by steric factors and the potential for deprotonation under basic conditions.

Synthesis and Characterization of Metal Complexes (General context for Schiff's bases)

The synthesis of metal complexes with ligands similar to this compound, often classified within the broader category of Schiff base-type ligands, typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. researchgate.netrsc.orgsamipubco.com The choice of solvent is crucial and is often determined by the solubility of the reactants and the desired reaction temperature. Common solvents include methanol, ethanol, acetonitrile, and dimethylformamide (DMF).

The general synthetic procedure can be outlined as follows:

Dissolving the ligand, this compound, in an appropriate solvent.

Adding a solution of the metal salt (e.g., chlorides, nitrates, acetates of transition metals) to the ligand solution, often in a specific stoichiometric ratio.

The reaction mixture is typically stirred and may be heated to reflux to ensure complete reaction.

Upon cooling, the resulting metal complex often precipitates out of the solution and can be collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried.

Characterization of the newly synthesized metal complexes is carried out using a variety of spectroscopic and analytical techniques to confirm their structure and composition. These techniques include:

Technique Information Obtained
Infrared (IR) Spectroscopy Provides information about the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N (pyridine) and N-H (indole) bonds.
UV-Visible Spectroscopy Used to study the electronic transitions within the complex, which can provide insights into the geometry of the metal center.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are used to determine the structure of the ligand and to observe changes in the chemical shifts of protons and carbons upon coordination to a metal.
Mass Spectrometry Helps in determining the molecular weight of the complex and confirming its stoichiometry.
X-ray Crystallography Provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal ion.
Elemental Analysis Confirms the empirical formula of the complex.

Research on Metal-Ligand Interactions and Coordination Modes (Implied)

The interaction between this compound and a metal ion can result in several possible coordination modes. The specific mode of coordination is influenced by factors such as the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions, and the presence of other coordinating anions or solvent molecules.

Based on the structure of the ligand, the following coordination modes can be inferred:

Tridentate N,N,N-coordination: This is the most probable coordination mode where the pyridine nitrogen and both indole nitrogens bind to a single metal center, forming two five-membered chelate rings. This mode is expected to be highly stable due to the chelate effect.

Bidentate N,N-coordination: In some cases, only the pyridine nitrogen and one of the indole nitrogens might coordinate to the metal ion, leaving the second indole group uncoordinated. This could occur due to steric hindrance or the presence of a strongly coordinating counter-ion.

Bridging coordination: The ligand could bridge two metal centers, with the pyridine nitrogen coordinating to one metal and one or both indole nitrogens coordinating to a second metal ion. This can lead to the formation of dimeric or polymeric structures.

The strength of the metal-ligand bond is a critical factor that influences the stability and reactivity of the resulting complex. This can be probed experimentally using techniques like isothermal titration calorimetry (ITC) and computationally through density functional theory (DFT) calculations.

Potential Applications of Metal Complexes in Catalysis and Materials Science (Non-Biological)

While specific applications for metal complexes of this compound are still an emerging area of research, the structural similarities to other well-studied ligand systems suggest a range of potential non-biological applications.

Catalysis: Metal complexes containing N-heterocyclic ligands are widely used as catalysts in various organic transformations. Complexes of this compound could potentially be active in:

Cross-coupling reactions: Palladium complexes of similar indolyl-containing ligands have shown catalytic activity in Suzuki coupling reactions. mdpi.com It is plausible that palladium complexes of the title ligand could also facilitate the formation of carbon-carbon bonds.

Oxidation reactions: Manganese, iron, and cobalt complexes are known to catalyze a variety of oxidation reactions. The coordination environment provided by the tridentate ligand could stabilize different oxidation states of the metal, making these complexes suitable for catalyzing the oxidation of alcohols, alkenes, and other organic substrates.

Polymerization: Complexes of late transition metals with nitrogen-containing ligands have been investigated as catalysts for olefin polymerization. The steric and electronic properties of the this compound ligand could be tuned to control the properties of the resulting polymers.

Materials Science: The ability of this compound to form stable complexes with a variety of metal ions also opens up possibilities in materials science:

Luminescent materials: Metal complexes, particularly those of d¹⁰ metals like zinc(II) and cadmium(II), or with certain rare earth metals, can exhibit interesting photoluminescent properties. These materials could find applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

Magnetic materials: The formation of polynuclear complexes with paramagnetic metal ions such as manganese(II), copper(II), or nickel(II) could lead to materials with interesting magnetic properties, such as single-molecule magnets.

Coordination polymers and metal-organic frameworks (MOFs): The bridging capability of the ligand could be exploited to construct one-, two-, or three-dimensional coordination polymers or MOFs. These materials have potential applications in gas storage, separation, and heterogeneous catalysis.

Advanced Applications and Emerging Research Areas for 3,3 2 Pyridinylmethylene Bis 1h Indole

Development of Chemosensors and Biosensors (Inferred from related ligands)

The structure of 3,3'-(2-pyridinylmethylene)bis-1H-indole is intrinsically suited for the development of chemosensors. The indole (B1671886) N-H groups can act as hydrogen-bond donors, while the pyridine (B92270) nitrogen atom serves as a hydrogen-bond acceptor and a coordination site for metal ions. This combination of functionalities allows the molecule to interact with a variety of analytes, including both cations and anions, leading to detectable changes in its physical properties. researchgate.net

Ion Recognition and Detection Mechanisms

The primary mechanism for anion detection by bis-indole derivatives involves the interaction with the indole N-H protons. researchgate.net Anions, particularly basic ones like fluoride (B91410) (F⁻), can form strong hydrogen bonds with these protons, often leading to deprotonation. This process alters the electronic structure of the bis-indole framework, resulting in a distinct color change visible to the naked eye. researchgate.net The acidity of the N-H protons, and thus the sensitivity and selectivity of the sensor, can be fine-tuned by introducing electron-withdrawing or -donating groups to the indole rings. researchgate.net

For cation detection, the pyridine nitrogen and potentially the indole nitrogens can act as coordination sites. Bis-indole derivatives have been investigated as fluorescent sensors for various metal ions, including Cu²⁺. researchgate.net The binding of a metal ion to the ligand typically results in a change in the compound's fluorescence properties, either through quenching ("turn-off") or enhancement ("turn-on") mechanisms. rsc.org

Analyte Type Detectable Ions (Examples) Primary Interaction Site/Mechanism
AnionsF⁻, CH₃COO⁻, H₂PO₄⁻Hydrogen bonding and deprotonation at indole N-H sites. researchgate.netrsc.org
CationsCu²⁺, Al³⁺Coordination with pyridine and indole nitrogen atoms. researchgate.netrsc.org

Optical and Electrochemical Sensing Platforms

Optical sensing is the most common platform for bis-indole-based chemosensors, leveraging changes in color (colorimetric) or fluorescence (fluorimetric) upon analyte binding. researchgate.net These changes provide a direct and often visually perceptible signal. For instance, the deprotonation of indole N-H groups by fluoride ions can cause a dramatic color shift, forming the basis of a simple colorimetric test. researchgate.net Similarly, the coordination of metal ions can modulate the molecule's fluorescence, allowing for highly sensitive detection. rsc.orgrsc.org

Electrochemical platforms represent another promising avenue. researchgate.net While less explored for ion detection with simple bis-indoles, the general principles of electrochemical sensing are applicable. mdpi.com An electrode modified with this compound could detect analytes through changes in electrical properties—such as current, potential, or impedance—upon a binding event at the electrode surface. mdpi.com The development of nanotip array-based electrochemical sensors for other indole derivatives highlights the potential for creating highly sensitive devices for various applications, including monitoring gut microbiota health. researchgate.net

Research in Materials Science and Organic Electronics (Inferred from related bis-indoles)

The unique chemical and electronic properties of bis-indole compounds make them valuable building blocks in materials science. researchgate.netmdpi.com Their applications span the development of novel polymers, dyes, and corrosion inhibitors. mdpi.com The core structure, featuring two π-conjugated indole systems, is particularly relevant to the field of organic electronics.

The extended π-system of the indole rings allows for the delocalization of electrons, a key property for charge transport in organic semiconductors. By chemically modifying the indole or pyridine rings, the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be precisely tuned. This tunability is crucial for designing materials for specific electronic applications, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The rigid structure of this compound can also promote ordered packing in the solid state, which is beneficial for efficient charge transport in thin-film devices.

Catalytic Roles (Beyond Synthesis) (Inferred from general bis-indole research)

While much research focuses on the synthesis of bis-indoles, an emerging and exciting area is the use of bis-indole scaffolds themselves as catalysts or ligands in asymmetric synthesis. acs.orgnih.gov This moves beyond simply making the molecule to using it as a functional tool in other chemical transformations.

Recent breakthroughs have demonstrated that chiral bis-indole architectures can be exceptional platforms for asymmetric catalysis. nih.gov For example, a class of C₂-symmetric, spirocyclic bis-indole compounds called SPINDOLEs has been developed. nih.govnih.gov These frameworks, created from inexpensive indole and acetone, can be readily modified into diverse chiral catalysts and ligands. These novel catalysts have shown excellent performance in promoting highly selective reactions. nih.gov This research establishes bis-indole motifs as "privileged" scaffolds that can effectively transfer chiral information in a variety of chemical reactions. nih.govnih.gov Given its well-defined three-dimensional structure, this compound could similarly be developed into a chiral ligand for metal-catalyzed reactions or as a foundational structure for a new class of organocatalysts.

Reaction Type Catalyst/Ligand Type Significance
HydrogenationChiral Phosphoric Acids derived from SPINDOLEsHigh enantioselectivity in reducing double bonds. nih.gov
Allylic AlkylationPalladium complexes with chiral SPINDOLE-based ligandsCreates chiral carbon-carbon bonds with high precision. nih.gov
HydroborationIridium complexes with chiral SPINDOLE-based ligandsAsymmetric addition of H-B across a double bond. nih.gov
Michael AdditionChiral SPINDOLE-based organocatalystsForms chiral carbon-carbon bonds via conjugate addition. nih.gov

Supramolecular Assembly and Host-Guest Chemistry (Inferred from crystal structures and general bis-indole properties)

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. mdpi.com The structure of this compound contains all the necessary components for intricate supramolecular assembly and host-guest interactions. acs.org

The indole N-H groups are excellent hydrogen bond donors, while the pyridine nitrogen is a strong hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of predictable, self-assembled structures such as chains, sheets, or more complex three-dimensional networks. Crystal structure analyses of related bis-indole compounds reveal extensive networks of intermolecular hydrogen bonds that dictate the solid-state packing. benthamscience.com

Furthermore, the pyridine moiety can act as a ligand for metal ions, enabling coordination-driven self-assembly. By combining the directional nature of metal-ligand coordination with the specificity of hydrogen bonding, it is possible to construct discrete, highly ordered supramolecular architectures like cages, boxes, or macrocycles. mdpi.com The cavities within these self-assembled structures could encapsulate "guest" molecules, leading to applications in drug delivery, chemical separations, or molecular sensing. researchgate.net The study of these host-guest systems is a fundamental aspect of modern supramolecular chemistry. mdpi.comacs.org

Future Research Directions and Challenges

Unexplored Synthetic Avenues for 3,3'-(2-pyridinylmethylene)bis-1H-indole

The synthesis of BIMs has traditionally relied on the acid-catalyzed condensation of indoles with aldehydes or ketones. While effective, these methods often lack the finesse required for the creation of structurally complex or highly functionalized derivatives. Future synthetic explorations for this compound should venture into more sophisticated and sustainable methodologies.

Novel Catalytic Systems: The development of novel catalysts that can facilitate the synthesis under milder and more environmentally friendly conditions is a primary objective. While various catalysts have been explored for BIM synthesis in general, the specific optimization for the pyridinyl substrate is an open area. Green chemistry approaches, such as the use of water as a solvent or the application of biocatalysts like lipases and α-chymotrypsin, have shown promise for other BIMs and could be adapted. nih.govacs.org Furthermore, the exploration of photocatalytic methods, which utilize light energy to drive the reaction, presents an exciting frontier for a more sustainable synthesis. figshare.com

Asymmetric Synthesis: A significant challenge and a major area for future research is the development of enantioselective synthetic routes. Many biologically active molecules are chiral, and their therapeutic efficacy is often dependent on a specific stereoisomer. The asymmetric synthesis of chiral BIMs has been achieved using chiral catalysts, such as nickel complexes, and this approach could be tailored for this compound to produce enantiomerically pure compounds for biological evaluation. nih.govacs.orgacs.org

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and scalability. mdpi.com Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production, which is crucial for further research and potential applications.

Deeper Mechanistic Elucidation of Biological Activities

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, and many BIMs have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antioxidant effects. However, for this compound, a thorough understanding of its biological mechanism of action is currently lacking.

Target Identification and Validation: A crucial step will be to identify the specific cellular targets with which this compound interacts. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint the proteins or pathways affected. For instance, studies on other indole derivatives have identified targets like tubulin and various kinases, suggesting potential avenues for investigation. mdpi.comresearchgate.net

Signaling Pathway Analysis: Once potential targets are identified, elucidating the downstream signaling pathways that are modulated is essential. This would involve a combination of molecular biology techniques, such as Western blotting, reporter gene assays, and transcriptomics, to understand how the compound influences cellular processes like proliferation, apoptosis, and cell cycle progression. Mechanistic studies on related compounds have shown induction of cell cycle arrest and apoptosis, providing a framework for investigating this compound. researchgate.netnih.govnih.gov

Structure-Activity Relationship (SAR) Studies: A systematic synthesis and biological evaluation of a library of analogues of this compound will be critical to establish clear structure-activity relationships. This will not only help in optimizing the potency and selectivity of the compound but also provide valuable insights into its binding mode with its biological targets.

Expansion into Novel Material Science Applications

Beyond its potential biological applications, the unique structural features of this compound, particularly the combination of the electron-rich indole moieties and the coordinating pyridine (B92270) ring, make it an attractive candidate for various material science applications.

Organic Electronics: The indole core is known for its electron-donating properties, making indole-containing molecules suitable for use in organic electronic devices. Research into the photophysical properties of this compound could reveal its potential as a component in organic light-emitting diodes (OLEDs) or organic photovoltaics. rsc.orgrsc.orgnih.gov

Sensors and Ligands: The pyridine nitrogen atom provides a potential coordination site for metal ions. This suggests that this compound could be developed as a selective chemosensor for the detection of specific metal ions through colorimetric or fluorescent changes. mdpi.comresearchgate.netresearchgate.net Furthermore, its ability to act as a ligand could be exploited in the synthesis of novel metal-organic frameworks (MOFs) with interesting catalytic or gas storage properties.

Supramolecular Chemistry: The planar indole rings and the potential for hydrogen bonding through the N-H groups make this molecule an interesting building block for the construction of supramolecular assemblies. Investigating its self-assembly behavior could lead to the development of new materials with unique properties and functions.

Computational Design and Predictive Modeling for New Analogues

Computational chemistry and molecular modeling are indispensable tools in modern chemical research. For this compound, these approaches can accelerate the discovery and optimization of new analogues with desired properties.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can help to establish a mathematical relationship between the structural features of a series of analogues and their biological activity. researchgate.netsciensage.infomdpi.comnih.gov This can guide the design of new compounds with improved potency and selectivity, reducing the need for extensive and costly experimental screening.

Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding mode of this compound and its analogues to potential biological targets. This information is invaluable for understanding the molecular basis of its activity and for designing new derivatives with enhanced binding affinity. Molecular dynamics simulations can further provide insights into the stability and dynamics of the ligand-protein complex over time. nih.gov

Predictive Modeling of Physicochemical Properties: Computational tools can also be used to predict key physicochemical properties of new analogues, such as solubility, lipophilicity, and metabolic stability. This information is crucial for the early-stage assessment of the drug-likeness of potential therapeutic agents.

Integration of this compound in Multidisciplinary Research

The full potential of this compound can only be realized through its integration into broader, multidisciplinary research efforts.

Chemical Biology: This compound could serve as a valuable chemical probe to study specific biological processes. For instance, if a specific protein target is identified, fluorescently labeled analogues could be synthesized to visualize the protein's localization and dynamics within living cells. mdpi.com

Nanotechnology and Drug Delivery: The development of targeted drug delivery systems is a major focus in modern medicine. nih.gov this compound, if found to have potent biological activity, could be encapsulated within nanoparticles or conjugated to targeting moieties to enhance its delivery to specific cells or tissues, thereby increasing its therapeutic efficacy and reducing potential side effects.

Bioimaging: The inherent fluorescence of the indole scaffold suggests that derivatives of this compound could be developed as fluorescent probes for bioimaging applications, enabling the visualization of specific cellular structures or processes.

Q & A

Q. What are the established synthetic routes for 3,3'-(2-pyridinylmethylene)bis-1H-indole, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between indole derivatives and pyridine-containing aldehydes. For example, Vilsmeier reagent (dimethylformamide and phosphorus oxychloride) has been used to generate aminomethylene intermediates for bis-indole formation . Optimization can employ factorial design to assess variables like temperature, solvent polarity, and catalyst loading (e.g., palladium catalysts for cyclization steps) . Characterization via IR and NMR (e.g., monitoring aldehyde peaks at ~1789 cm⁻¹ in IR) is critical for verifying intermediate formation .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Key methods include:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at 1653–1789 cm⁻¹) .
  • NMR : 1^1H NMR resolves aromatic protons and methylene bridges (δ 4.5–5.5 ppm for CH₂ groups), while 13^{13}C NMR confirms sp²/sp³ hybridization .
  • X-ray Crystallography : Provides unambiguous structural validation, as demonstrated for related bis-indolymethane derivatives .

Q. How can researchers mitigate common side reactions during synthesis, such as over-alkylation or dimerization?

Side reactions are minimized by controlling stoichiometry (limiting aldehyde equivalents) and using inert atmospheres to prevent oxidation. Chromatographic purification (e.g., silica gel with ethyl acetate/hexane) isolates the target compound from byproducts like unreacted indole or mono-substituted intermediates .

Advanced Research Questions

Q. What computational tools (e.g., COMSOL Multiphysics/AI) are effective for modeling reaction mechanisms or optimizing synthesis pathways?

AI-driven platforms enable predictive modeling of reaction kinetics and thermodynamics. For instance, COMSOL Multiphysics can simulate heat/mass transfer in catalytic systems, while machine learning algorithms analyze historical reaction data to recommend optimal conditions (e.g., solvent selection, catalyst ratios) . These tools reduce experimental iterations and enhance yield prediction accuracy.

Q. How can contradictory spectroscopic data (e.g., ambiguous NOESY or HMBC correlations) be resolved during structural elucidation?

Discrepancies often arise from dynamic molecular conformations or overlapping signals. Strategies include:

  • 2D NMR Techniques : HSQC and HMBC differentiate between similar proton environments.
  • DFT Calculations : Predict NMR chemical shifts to validate experimental data .
  • Crystallographic Validation : X-ray structures provide definitive bond-length and angle data .

Q. What steric and electronic factors influence the regioselectivity of pyridinylmethylene-bridged bis-indole formation?

Steric hindrance from substituents on the indole nitrogen (e.g., methyl groups) directs electrophilic attack to less hindered positions. Electron-withdrawing groups on the pyridine ring (e.g., nitro) increase electrophilicity at the methylene carbon, favoring cross-coupling. Mechanistic studies using deuterated analogs or Hammett plots can quantify these effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.